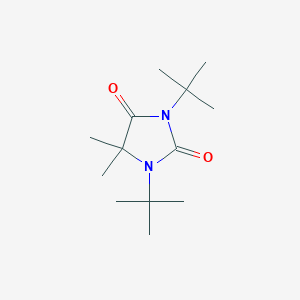
4-(2-Carboxy-2-hydroxyethenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Carboxy-2-hydroxyethenyl)benzoic acid is a dicarboxylic acid monoester that results from the formal condensation of one of the carboxy groups of terephthalic acid with one of the hydroxy groups of ethylene glycol . This compound is known for its unique structure, which includes both carboxyl and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxy-2-hydroxyethenyl)benzoic acid typically involves the reaction of terephthalic acid with ethylene glycol. This reaction is carried out under controlled conditions to ensure the formation of the desired monoester. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using terephthalic acid and ethylene glycol. The reaction is typically conducted in a reactor with precise temperature and pressure control to optimize yield and purity. The product is then purified through crystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Carboxy-2-hydroxyethenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 4-(2-Carboxy-2-oxoethenyl)benzoic acid.
Reduction: Formation of 4-(2-Hydroxyethyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(2-Carboxy-2-hydroxyethenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Carboxy-2-hydroxyethenyl)benzoic acid involves its ability to donate protons (acting as a Bronsted acid) and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Terephthalic acid: The parent compound from which 4-(2-Carboxy-2-hydroxyethenyl)benzoic acid is derived.
Ethylene glycol: The alcohol component involved in the synthesis.
Benzoic acid: A simpler aromatic carboxylic acid with similar reactivity.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to simpler carboxylic acids. This versatility makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
127273-14-7 |
|---|---|
Fórmula molecular |
C10H8O5 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
4-(2-carboxy-2-hydroxyethenyl)benzoic acid |
InChI |
InChI=1S/C10H8O5/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-5,11H,(H,12,13)(H,14,15) |
Clave InChI |
IOUOEGVYQAJKOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)


![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)



![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)

![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)

![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
